(5S)-2,5-Diphenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(5S)-2,5-Diphenyl-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups attached to the oxazoline ring, making it a diphenyl derivative. The (5S) notation indicates the stereochemistry of the compound, specifying that the configuration around the chiral center is S (sinister, or left-handed).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,5-Diphenyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (5S)-2,5-Diphenyl-2-oxazoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (5S)-2,5-Diphenyl-2-oxazoline.
Chemical Reactions Analysis
Types of Reactions
(5S)-2,5-Diphenyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles, which are aromatic compounds with a similar structure.
Reduction: Reduction of the oxazoline ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or nitrated derivatives of (5S)-2,5-Diphenyl-2-oxazoline.
Scientific Research Applications
(5S)-2,5-Diphenyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (5S)-2,5-Diphenyl-2-oxazoline involves its interaction with specific molecular targets and pathways. As a chiral ligand, it binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The presence of the oxazoline ring and phenyl groups allows for π-π interactions and hydrogen bonding, which play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(5R)-2,5-Diphenyl-2-oxazoline: The enantiomer of (5S)-2,5-Diphenyl-2-oxazoline, with the opposite stereochemistry.
2-Phenyl-2-oxazoline: A simpler oxazoline derivative with only one phenyl group.
2,5-Dimethyl-2-oxazoline: An oxazoline derivative with methyl groups instead of phenyl groups.
Uniqueness
(5S)-2,5-Diphenyl-2-oxazoline is unique due to its specific stereochemistry and the presence of two phenyl groups, which enhance its chiral properties and make it a valuable ligand in asymmetric synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Properties
CAS No. |
87443-39-8 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
InChI Key |
AORHJOUBDGUERJ-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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